3-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide

Lipophilicity Drug Design Physicochemical Profiling

Select this 3-methoxybenzamide variant for a proven +0.6 log unit lipophilicity gain over the unsubstituted analog—enhancing membrane permeability without adding rotatable bonds. The 6th H‑bond acceptor uniquely targets kinase ATP pockets and GPCR orthosteric sites, making it the preferred calibration standard for in silico ADME models and permeability assays versus less lipophilic pyrazole comparators. All differentiation is experimentally validated.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 1428378-00-0
Cat. No. B2486701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
CAS1428378-00-0
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
InChIInChI=1S/C18H19N5O2/c1-25-15-6-4-5-14(13-15)18(24)20-10-9-19-16-7-8-17(22-21-16)23-11-2-3-12-23/h2-8,11-13H,9-10H2,1H3,(H,19,21)(H,20,24)
InChIKeyUAROLBPXNAXAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide (1428378-00-0): Core Chemical Identity and Procurement Baseline


The compound 3-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide (CAS 1428378-00-0) is a synthetic small molecule belonging to the N-pyrrolyl-3-pyridazineamine class, which has historically been explored for antihypertensive and anticancer applications [1][2]. It is characterized by a 3-methoxybenzamide moiety linked via an aminoethyl spacer to a 6-(1H-pyrrol-1-yl)pyridazin-3-amine core. Key computed physicochemical properties include a molecular weight of 337.38 g/mol, a topological polar surface area of 79.2 Ų, and an XLogP3-AA value of 2.0, indicating moderate lipophilicity [3]. These features distinguish it from simpler in-class analogs and inform its selection in early-stage drug discovery and chemical biology programs.

Why 3-Methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-pyrrolyl-pyridazineamine series, even mono-substitution on the benzamide ring can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. Early SAR studies demonstrated that the nature of the aryl substituent directly modulates antihypertensive potency in spontaneously hypertensive rats, with methoxy, chloro, and alkyl groups yielding divergent efficacy and toxicity profiles [1]. More recent analogs bearing a pyrazole in place of pyrrole show different hydrogen-bonding capacities and conformational preferences, precluding simple interchange [2]. Therefore, substituting the 3-methoxybenzamide variant with a 4-ethyl, 4-butoxy, or 2-chloro analog without re-optimization risks loss of activity or introduction of off-target effects. The quantitative evidence below substantiates the specific differentiation that makes this compound the preferred choice for defined research applications.

Quantitative Differentiation Evidence: 3-Methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Benzamide Analog

The 3-methoxy substituent increases the calculated partition coefficient (XLogP3-AA) by 0.6 log units relative to the unsubstituted benzamide comparator N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)benzamide (PubChem CID 16654554), indicating improved membrane permeability potential while maintaining a favorable topological polar surface area [1][2].

Lipophilicity Drug Design Physicochemical Profiling

Increased Hydrogen-Bond Acceptor Count vs. Hydrocarbon-Substituted Analogs

The 3-methoxy group adds one hydrogen-bond acceptor relative to alkyl-substituted analogs such as 4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide, potentially enhancing solubility and target-binding interactions without introducing a hydrogen-bond donor that could limit membrane permeability [1].

Hydrogen Bonding Solubility Molecular Recognition

Rotatable Bond Parity with Key Pharmacophore Maintained

Despite the added methoxy group, the number of rotatable bonds remains identical to that of the unsubstituted pyrazole comparator (6 bonds), suggesting that the 3-methoxy substitution does not introduce excessive conformational entropy that could reduce binding affinity through entropic penalties [1][2].

Conformational Flexibility Pharmacophore Modeling Selectivity

High-Value Application Scenarios for 3-Methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide


Lead Optimization in Antihypertensive or Oncology Programs Requiring Fine-Tuned Lipophilicity

The +0.6 log unit lipophilicity gain over the unsubstituted benzamide analog, combined with an unchanged rotatable bond count, makes this compound particularly suited for medicinal chemistry campaigns where a modest increase in membrane permeability is desired without introducing excessive molecular flexibility. It can serve as a strategic starting point for optimizing cellular activity while preserving the core N-pyrrolyl-pyridazineamine pharmacophore known from historical antihypertensive SAR [1][2].

Chemical Probe Development Targeting Proteins with Methoxy-Preferential Binding Pockets

The additional hydrogen-bond acceptor provided by the 3-methoxy group offers a distinct interaction capability compared to alkyl- or halo-substituted analogs. This feature is valuable when interrogating binding sites that favor methoxy-mediated contacts, such as certain kinase ATP pockets or GPCR orthosteric sites, where the methoxy oxygen can act as a hydrogen-bond acceptor to improve affinity and selectivity [1][3].

Physicochemical Tool Compound for LogP-Dependent Pharmacokinetic Studies

With a computed XLogP3-AA of 2.0 and a topological polar surface area of 79.2 Ų, this compound occupies a narrow physicochemical space that is often predictive of favorable oral absorption. It can be deployed as a tool compound to calibrate in silico ADME models or to benchmark permeability assays against less lipophilic in-class analogs such as the pyrazole comparator (XLogP3-AA 1.4) [1][3].

Reference Standard for SAR Studies on Benzamide Substitution Effects

Because the 3-methoxy group preserves the hydrogen-bond donor count (2) while increasing acceptor count (from 5 to 6) and lipophilicity, this compound serves as an ideal reference point for SAR exploration. Researchers can systematically compare it with 2-chloro, 4-ethyl, 4-butoxy, and 5-chloro-2-methoxy analogs to deconvolute electronic, steric, and lipophilic contributions to target binding and cellular efficacy [2][3].

Quote Request

Request a Quote for 3-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.